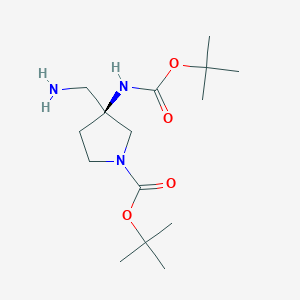

tert-Butyl (S)-3-(aminomethyl)-3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate

Description

This compound features a pyrrolidine ring substituted at the 1-position with a tert-butoxycarbonyl (Boc) group and at the 3-position with both an aminomethyl (CH₂NH₂) group and a Boc-protected amino group (NH-Boc). The (S)-stereochemistry at the 3-position confers chirality, making it valuable in asymmetric synthesis and peptide chemistry. The Boc groups serve as protective moieties for amines, enabling controlled deprotection during multi-step syntheses. This compound is likely used as a bifunctional intermediate in drug discovery, leveraging its dual amino groups for sequential coupling reactions .

Properties

Molecular Formula |

C15H29N3O4 |

|---|---|

Molecular Weight |

315.41 g/mol |

IUPAC Name |

tert-butyl (3S)-3-(aminomethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C15H29N3O4/c1-13(2,3)21-11(19)17-15(9-16)7-8-18(10-15)12(20)22-14(4,5)6/h7-10,16H2,1-6H3,(H,17,19)/t15-/m0/s1 |

InChI Key |

ZRHMJNUBQJZECJ-HNNXBMFYSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@]1(CCN(C1)C(=O)OC(C)(C)C)CN |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCN(C1)C(=O)OC(C)(C)C)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-3-(aminomethyl)-3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of Aminomethyl Group: The aminomethyl group is introduced via nucleophilic substitution reactions.

Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound often involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce the tert-butoxycarbonyl group directly into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-3-(aminomethyl)-3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: Nucleophilic substitution reactions are common, especially involving the aminomethyl group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or alkoxides are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

tert-Butyl (S)-3-(aminomethyl)-3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

Biology: Employed in the synthesis of biologically active molecules and peptides.

Medicine: Investigated for potential therapeutic applications and drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of tert-Butyl (S)-3-(aminomethyl)-3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The tert-butoxycarbonyl group acts as a protecting group, preventing unwanted reactions during synthesis. The aminomethyl group can participate in various biochemical pathways, depending on the context of its use.

Comparison with Similar Compounds

Functional Group and Structural Analysis

The table below compares the target compound with three analogous Boc-protected pyrrolidine derivatives:

Stereochemical and Stability Considerations

- The target compound and ’s aminooxy derivative share (S)-configuration at position 3, ensuring enantioselectivity in chiral environments.

- In contrast, 1-tert-Butoxycarbonyl-3-pyrrolidone lacks stereogenic centers due to its sp²-hybridized ketone carbon, reducing chiral complexity .

- Stability: Boc groups in all compounds confer stability toward basic and nucleophilic conditions but are labile under strong acids (e.g., TFA). The aminooxy group in ’s compound is sensitive to oxidation, requiring inert storage conditions .

Biological Activity

tert-Butyl (S)-3-(aminomethyl)-3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate, also known by its CAS number 1004992-22-6, is a compound that has gained attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring with an amino group and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is with a molecular weight of 315.41 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₉N₃O₄ |

| Molecular Weight | 315.41 g/mol |

| CAS Number | 1004992-22-6 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The amino group allows for potential interactions with active sites of proteins, while the Boc group enhances stability and solubility.

In Vitro Studies

Research indicates that this compound exhibits significant activity against certain cancer cell lines. For instance, studies have demonstrated its ability to inhibit cell proliferation in human leukemia cells, suggesting a potential application in oncology.

| Cell Line | IC50 (µM) |

|---|---|

| MV4-11 (AML) | 0.299 |

| K562 (CML) | 0.450 |

In Vivo Studies

Preliminary animal studies have shown that this compound can effectively reduce tumor size in xenograft models of leukemia, indicating its potential as a therapeutic agent. Further pharmacokinetic profiling revealed moderate clearance rates and high oral bioavailability.

Case Studies

-

Case Study 1: Anticancer Activity

- Objective : To evaluate the anticancer effects of the compound on MV4-11 cells.

- Method : Cells were treated with varying concentrations of the compound, and cell viability was assessed using an MTT assay.

- Results : A significant reduction in cell viability was observed at concentrations above 0.3 µM, correlating with increased apoptosis markers.

-

Case Study 2: Pharmacokinetics

- Objective : To assess the pharmacokinetic profile in mice.

- Method : Mice were administered the compound orally, followed by blood sampling at designated intervals.

- Results : The compound exhibited a half-life of approximately 5 hours, with peak plasma concentrations reached within 1 hour post-administration.

Safety and Toxicity

Safety assessments indicate that while the compound shows promising biological activity, it also presents certain toxicity risks at higher concentrations. Standard safety tests have classified it with warning signals for potential irritancy and toxicity upon exposure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.